

NCB-0846: A Technical Guide to a Novel Wnt/TN1K Pathway Inhibitor

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Compound of Interest

Compound Name: NCB-0846

Cat. No.: B15608171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **NCB-0846**, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TN1K). This document details its biological activities, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

NCB-0846, with the formal name cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol, is a small molecule inhibitor of TN1K.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1792999-26-8	[1]
Molecular Formula	C ₂₁ H ₂₁ N ₅ O ₂	[1]
Molecular Weight	375.4 g/mol	[1]
SMILES	O--INVALID-LINK-- <chem>CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC=C(N=CN5)C5=C4)N=C3</chem>	[1]
InChI	InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)/t15-,16+	[1]
Solubility	DMSO: 5 mg/mL, DMF: 1 mg/mL	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Biological Activity and Mechanism of Action

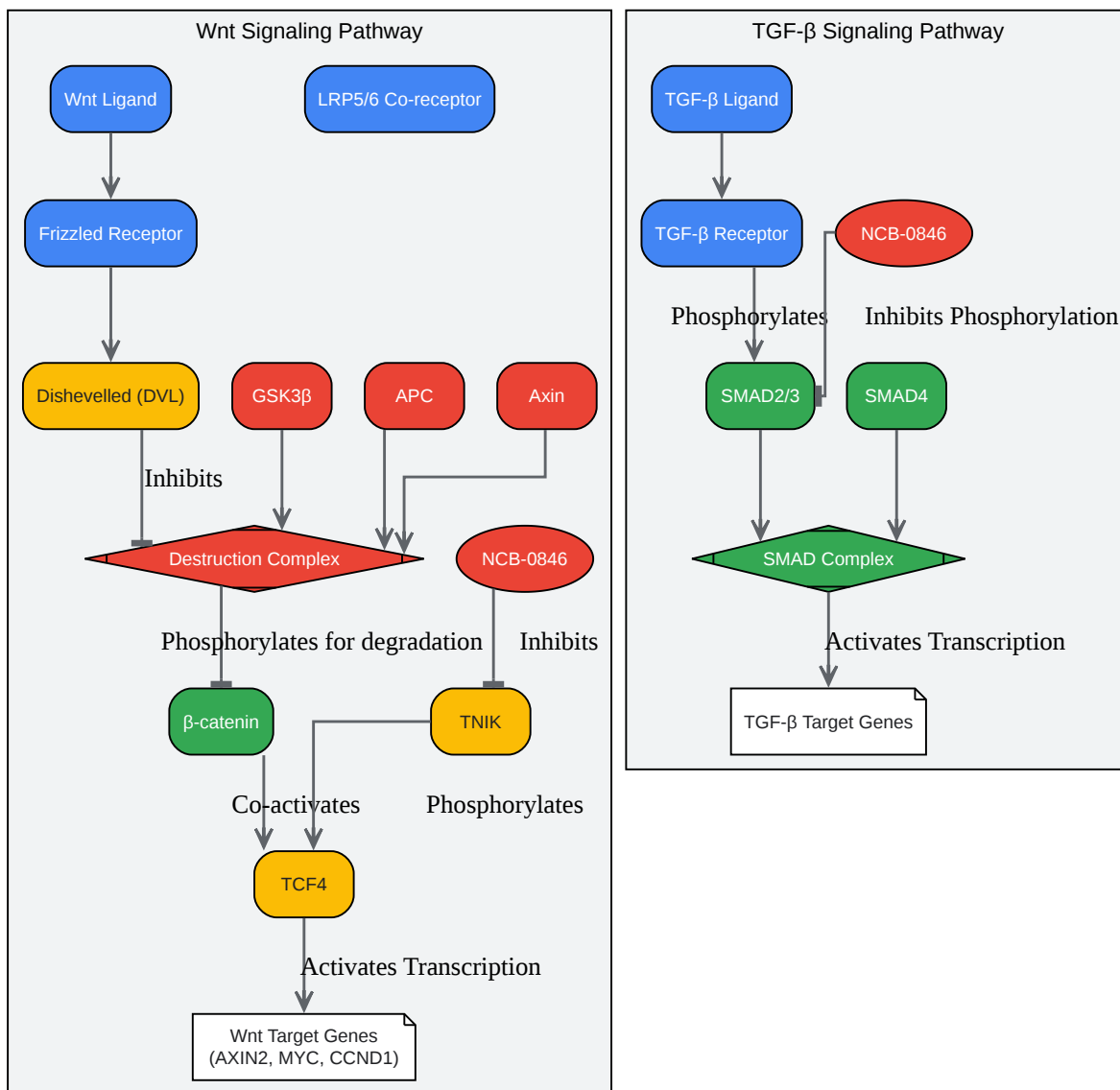
NCB-0846 is an orally active and selective inhibitor of TNIK with an IC₅₀ of 21 nM.[3][4][5] TNIK is a key regulator in the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. By binding to the ATP-binding pocket of TNIK in an inactive conformation, **NCB-0846** inhibits its kinase activity.[3][6] This leads to the suppression of TCF4 phosphorylation and subsequent downregulation of Wnt target genes such as AXIN2, MYC, and CCND1.[3][5]

Furthermore, **NCB-0846** has been shown to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[3][7] This dual inhibition of Wnt and

TGF- β pathways contributes to its potent anti-tumor and anti-cancer stem cell (CSC) activities.

[5]

Signaling Pathway Diagram



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Caption: **NCB-0846** inhibits Wnt and TGF- β signaling pathways.

In Vitro and In Vivo Activity

NCB-0846 demonstrates significant anti-cancer activity in both in vitro and in vivo models.

Kinase Inhibitory Profile

Kinase	IC ₅₀ / % Inhibition	Reference
TNIK	21 nM	[3] [4] [5]
FLT3	>80% at 100 nM	[1]
JAK3	>80% at 100 nM	[1]
PDGFR α	>80% at 100 nM	[1]
TrkA	>80% at 100 nM	[1]
Cdk2/CycA2	>80% at 100 nM	[1]
HGK	>80% at 100 nM	[1]

Cellular Activity

Cell Line	Assay	Activity	Reference
HCT116	2D Cell Growth	IC ₅₀ value is 6.8-fold lower than its diastereomer.	[3]
HCT116	Soft-Agar Colony Formation	~20-fold higher inhibitory activity than its diastereomer.	[3]
HCT116, DLD-1	Sphere Formation	Reduces the frequency of sphere-forming cells.	[3]
HCT116	Apoptosis	Induces an increase in the sub-G1 cell population and cleavage of PARP-1.	[3]
A549	Epithelial-Mesenchymal Transition (EMT)	Inhibits TGF- β 1-induced EMT.	[8]

In Vivo Efficacy

Model	Cell Line	Treatment	Outcome	Reference
Mouse Xenograft	HCT116	40 or 80 mg/kg, oral, BID	Suppresses tumor growth.	[9]
Mouse Xenograft	HCT116	90 or 150 mg/kg, single oral dose	Reduces expression of Wnt-target genes (AXIN2, MYC, CCND1).	[3]
Apcmin/+ Mice	-	Oral administration	Reduces multiplicity and dimensions of intestinal tumors.	[5]

Experimental Protocols

TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory effect of **NCB-0846** on TNIK kinase activity.

Materials:

- TNIK enzyme
- TNIK Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 2.5 mM MnCl₂; 50 μM DTT.[1]
- Substrate (e.g., myelin basic protein)
- ATP
- **NCB-0846** (or other inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Prepare a reaction mixture containing TNIK enzyme in TNIK Kinase Buffer.
- Add 2 μl of varying concentrations of **NCB-0846** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μl of the TNIK enzyme solution to each well.
- Add 2 μl of a substrate/ATP mix to initiate the reaction.[1]
- Incubate at room temperature for 60 minutes.[1]
- Add 5 μl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
[1]

- Incubate at room temperature for 40 minutes.[\[1\]](#)
- Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[\[1\]](#)
- Incubate at room temperature for 30 minutes.[\[1\]](#)
- Record luminescence using a plate reader. The signal positively correlates with kinase activity.[\[1\]](#)

HCT116 Cell Viability Assay (CellTiter-Glo®)

Materials:

- HCT116 cells
- Growth medium: McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[\[10\]](#)
- **NCB-0846**
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well clear-bottom white plates

Procedure:

- Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
- Treat the cells with a serial dilution of **NCB-0846** or DMSO (vehicle control) for 72 hours.[\[3\]](#)
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure luminescence using a plate reader.

Soft-Agar Colony Formation Assay

Materials:

- HCT116 cells
- Growth medium
- Agar
- **NCB-0846**
- 6-well plates

Procedure:

- Prepare a base layer of 0.5% agar in growth medium in each well of a 6-well plate and allow it to solidify.[\[3\]](#)
- Resuspend 1.5×10^4 HCT116 cells in 1 ml of 0.33% agar in growth medium.[\[3\]](#)
- Layer the cell-agar suspension on top of the base layer.
- Cover the top agar layer with culture medium containing **NCB-0846** (e.g., 1 μ M) or DMSO.[\[3\]](#)
[\[4\]](#)
- Incubate for 14 days, changing the medium with the respective treatment every 3-4 days.[\[3\]](#)
[\[4\]](#)
- Stain the colonies with crystal violet and count them.

Mouse Xenograft Model

Materials:

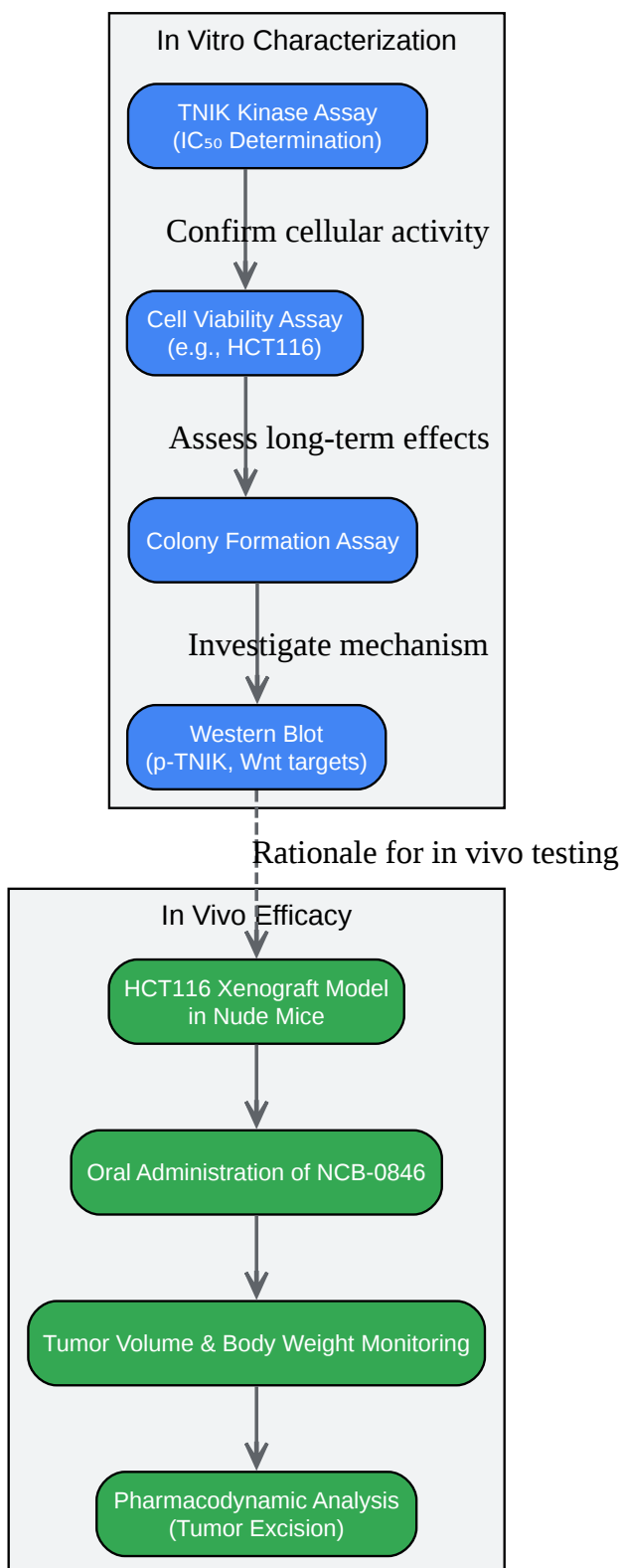
- BALB/c nude mice (female, 9 weeks old).[\[9\]](#)

- HCT116 cells
- Matrigel
- **NCB-0846**
- Vehicle solution (e.g., DMSO/polyethylene glycol #400/30% 2-hydroxypropyl- β -cyclodextrin solution (10:45:45 v/v)).[9]

Procedure:

- Harvest HCT116 cells and resuspend them in a 1:1 mixture of medium and Matrigel.
- Subcutaneously inject 5×10^6 cells into the flank of each mouse.[9]
- Monitor tumor growth regularly using calipers.
- When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment and control groups.[4]
- Administer **NCB-0846** (e.g., 40 or 80 mg/kg) or vehicle solution orally, twice daily (BID), for 14 days.[9]
- Measure tumor volume and body weight throughout the study.
- At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot or RT-PCR).

Experimental Workflow Diagram



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